
1,3-Dimethoxybenzene
Overview
Description
It is one of the three isomers of dimethoxybenzene, the other two being 1,2-dimethoxybenzene and 1,4-dimethoxybenzene . This compound is characterized by the presence of two methoxy groups attached to a benzene ring at the 1 and 3 positions. It is a colorless liquid that is slightly soluble in water but miscible with organic solvents such as ethanol, benzene, and ether .
Preparation Methods
1,3-Dimethoxybenzene can be synthesized through several methods:
Methylation of Resorcinol: One common method involves the methylation of resorcinol in a weak aqueous alkali solution using dimethyl sulfate.
Methanol and Resorcinol Reaction: Another method involves the reaction of methanol with resorcinol in the presence of potassium hydrosulfate or sodium naphthalene sulfonate as a dehydrating agent.
Chemical Reactions Analysis
Scientific Research Applications
Organic Synthesis
Synthesis of Oxathiane Spiroketal Donors
1,3-Dimethoxybenzene is utilized in the preparation of oxathiane spiroketal donors. These compounds are significant in organic synthesis as they serve as intermediates for the generation of complex molecules. The methodology involves the formation of pi- and O-ylidic complexes with dichlorocarbene, facilitating the construction of these spiroketals .
Case Study: Catalytic Processes
Recent research highlighted the use of this compound in homogeneous gold catalysis involving complexes derived from electronic waste. This innovative approach not only emphasizes the compound's utility in catalysis but also promotes sustainability by recycling precious metals .
Medicinal Chemistry
Development of Antioxidant Compounds
this compound has been investigated for its role in synthesizing new antioxidant compounds. For instance, derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione exhibit significant antioxidant activities, which may have therapeutic implications for oxidative stress-related diseases .
Case Study: Radiofluorination Techniques
A notable application is its involvement in a sequential Ir/Cu-mediated method for meta-selective C-H radiofluorination. This technique enables the synthesis of radio-labeled compounds essential for positron emission tomography (PET) imaging, which is crucial for medical diagnostics and research .
Material Science
Applications in Electronic Devices
The compound has been explored for its potential in producing advanced materials such as liquid crystals and organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and display technologies.
Data Table: Summary of Applications
Environmental Impact Studies
Research has also examined the environmental implications of using this compound in various applications. For example, studies on its degradation products have raised concerns regarding their persistence and toxicity in aquatic environments .
Mechanism of Action
The mechanism of action of 1,3-dimethoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups. These groups donate electron density to the ring, making it more reactive towards electrophiles. In electrophilic aromatic substitution reactions, the methoxy groups stabilize the intermediate benzenonium ion, facilitating the substitution process .
Comparison with Similar Compounds
1,3-Dimethoxybenzene can be compared with its isomers and other similar compounds:
1,2-Dimethoxybenzene (Veratrole): This isomer has methoxy groups at the 1 and 2 positions.
1,4-Dimethoxybenzene: This isomer has methoxy groups at the 1 and 4 positions.
Methyl Isoeugenol: This compound has a similar structure but includes an additional allyl group.
This compound stands out due to its unique reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.
Biological Activity
1,3-Dimethoxybenzene, also known as m-dimethoxybenzene , is an aromatic compound with the molecular formula C9H10O2. Its unique structure and functional groups contribute to its diverse biological activities. This article explores the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C9H10O2
- IUPAC Name: this compound
- CAS Number: 151-10-0
The compound features two methoxy groups (-OCH3) attached to a benzene ring at the 1 and 3 positions. This substitution pattern enhances its electron-donating ability, influencing its reactivity and biological interactions.
Pharmacological Activities
This compound exhibits various biological activities that can be categorized into several key areas:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial effects of this compound against a range of pathogens:
- Bacteria: Effective against Staphylococcus aureus and Escherichia coli.
- Fungi: Exhibits antifungal activity against species such as Candida albicans.
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX).
- Receptor Modulation: It may act on specific receptors involved in pain and inflammation pathways.
Case Study 1: Antioxidant Activity in Cellular Models
A study evaluated the antioxidant capacity of this compound using human cell lines exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, demonstrating its potential as a protective agent against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for gram-positive bacteria, indicating its potential as a natural antimicrobial agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dimethoxybenzene, and how are reaction conditions optimized for high yields?
this compound is synthesized via methylation of resorcinol using dimethyl sulfate or methyl iodide under alkaline conditions. Optimization involves controlling stoichiometry (e.g., 2:1 molar ratio of methylating agent to resorcinol) and reaction temperature (60–80°C). Catalytic methods, such as homogeneous gold catalysis using reclaimed Au complexes from e-waste, improve sustainability by reducing metal waste . Gas-phase electron diffraction (GED) and quantum chemical calculations validate structural outcomes, ensuring conformational accuracy .
Q. How is this compound characterized structurally and electronically in academic research?
Key characterization methods include:
- 1H NMR : Peaks at δ 3.79 (s, OCH3) and 6.47–7.16 (ArH) confirm substitution patterns .
- Mass Spectrometry : Molecular ion peak at m/z 138.16 (C8H10O2+) .
- Computational Studies : Density functional theory (DFT) calculates ionization energy (8.9–9.2 eV) and conformational stability, explaining rotamer distributions in the gas phase .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 138.16 g/mol | |
Boiling Point | 95°C (18 Torr) | |
logP (Octanol-Water) | 2.1–2.96 (pH-dependent) | |
Density | 1.053–1.057 g/cm³ |
Advanced Research Questions
Q. What reaction mechanisms explain this compound’s role in forming pi- and O-ylidic complexes with dichlorocarbene?
Dichlorocarbene (CCl2), generated via laser flash photolysis, reacts with this compound to form transient intermediates. DFT studies reveal two pathways:
Pi-complex formation : Electrophilic CCl2 interacts with the aromatic π-system, stabilizing via charge transfer.
O-ylide formation : Carbene attacks methoxy oxygen, generating a zwitterionic intermediate.
Kinetic analysis shows pi-complex dominance due to lower activation energy (ΔG‡ ≈ 15 kJ/mol) .
Q. How can meta-selective C-H radiofluorination of this compound be achieved for PET imaging applications?
A sequential Ir/Cu-mediated method enables meta-selective C-H radiofluorination:
Ir-catalyzed C-H activation : Directs fluorination to the meta position via steric and electronic effects.
Cu-assisted 18F incorporation : Uses [18F]KF to label the activated site.
Optimization requires anhydrous conditions, 80–100°C, and a 3:1 ligand-to-metal ratio. Radiochemical yields reach 65–75% .
Table 2: Analytical Conditions for Isomer Separation
Parameter | Value | Source |
---|---|---|
Column | ACE 3 C18-PFP (150 × 4.6 mm) | |
Mobile Phase | H2O/MeOH (50:50 v/v) | |
Flow Rate | 1 mL/min | |
Detection Wavelength | 214 nm |
Q. How should researchers reconcile discrepancies in reported logP values for this compound?
logP variations (e.g., 2.1–3.36) arise from pH, solvent purity, and measurement techniques. To validate:
- Standardization : Use HPLC (as in ) with calibrated reference standards.
- Computational Validation : Apply DFT-derived solvation models (e.g., COSMO-RS) to predict partitioning behavior .
Q. Methodological Challenges & Data Contradictions
Q. What strategies address low yields in synthesizing oxathiane spiroketal donors from this compound?
Low yields (30–40%) in spiroketal formation are mitigated by:
- Catalytic Acid Optimization : Use p-TsOH (5 mol%) in anhydrous toluene at 110°C.
- Microwave Assistance : Reduces reaction time from 24 h to 2 h, improving yield to 55% .
Q. How do conformational studies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR shifts (e.g., aromatic protons) arise from solvent polarity and substituent effects. Researchers should:
- Compare computational (DFT) chemical shifts with experimental data.
- Use deuterated solvents (CDCl3 or DMSO-d6) for consistency .
Q. Ethical & Safety Considerations
Properties
IUPAC Name |
1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047060 | |
Record name | 1,3-Dimethoxybenzene | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma | |
Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
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Boiling Point |
85.00 to 87.00 °C. @ 7.00 mm Hg | |
Record name | 1,3-Dimethoxybenzene | |
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Solubility |
Slightly soluble in water, soluble (in ethanol) | |
Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
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Density |
1.053-1.057 | |
Record name | m-Dimethoxybenzene | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
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Vapor Pressure |
0.52 [mmHg] | |
Record name | 1,3-Dimethoxybenzene | |
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CAS No. |
151-10-0 | |
Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | Benzene, 1,3-dimethoxy- | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-dimethoxybenzene | |
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Record name | 1,3-DIMETHOXYBENZENE | |
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Record name | 1,3-Dimethoxybenzene | |
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Melting Point |
-52 °C | |
Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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